molecular formula C13H11NO2 B2706162 2-Methoxy-5-(pyridin-4-yl)benzaldehyde CAS No. 385802-40-4

2-Methoxy-5-(pyridin-4-yl)benzaldehyde

Cat. No. B2706162
Key on ui cas rn: 385802-40-4
M. Wt: 213.236
InChI Key: OOTSXFWEFCBQQP-UHFFFAOYSA-N
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Patent
US08273747B2

Procedure details

3-Formyl-4-methoxyphenyl boronic acid (393 mg, 2.19 mmol) and 4-bromopyridine hydrochloride (400 mg, 2.19 mmol) were coupled using Method A to give the title compound.
Quantity
393 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5](B(O)O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10])=[O:2].Cl.Br[C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1>>[CH3:10][O:9][C:8]1[CH:7]=[CH:6][C:5]([C:16]2[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=2)=[CH:4][C:3]=1[CH:1]=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
393 mg
Type
reactant
Smiles
C(=O)C=1C=C(C=CC1OC)B(O)O
Step Two
Name
Quantity
400 mg
Type
reactant
Smiles
Cl.BrC1=CC=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=O)C=C(C=C1)C1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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